molecular formula C11H9FIN B8155927 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole

1-Cyclopropyl-4-fluoro-3-iodo-1H-indole

Cat. No.: B8155927
M. Wt: 301.10 g/mol
InChI Key: IUVYPAQIXCIFPE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-fluoro-3-iodo-1H-indole (C₁₁H₉FIN, molecular weight 301.10) is a halogenated indole derivative characterized by a cyclopropyl group at the 1-position, fluorine at the 4-position, and iodine at the 3-position of the indole core . The iodine atom provides a heavy halogen substituent, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group introduces steric and electronic effects that influence reactivity and stability.

Properties

IUPAC Name

1-cyclopropyl-4-fluoro-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FIN/c12-8-2-1-3-10-11(8)9(13)6-14(10)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVYPAQIXCIFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C2C=CC=C3F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

1-Cyclopropyl-4-fluoro-3-iodo-1H-indole undergoes several types of chemical reactions:

Scientific Research Applications

1-Cyclopropyl-4-fluoro-3-iodo-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Substituent Analysis

The following table compares key structural features and substituents of 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole with analogous indole compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
This compound Cyclopropyl (1), F (4), I (3) C₁₁H₉FIN 301.10 Iodo, Fluoro, Cyclopropyl
1-(Phenylsulfonyl)-1H-indole-3-boronic acid Phenylsulfonyl (1), B(OH)₂ (3) C₁₄H₁₂BNO₄S 301.13 Boronic acid, Sulfonyl
Methyl 3-iodo-1H-indole-2-carboxylate COOMe (2), I (3) C₁₀H₈INO₂ 301.09 Iodo, Ester
3-Iodo-1H-indole-2-carbohydrazide CONHNH₂ (2), I (3) C₉H₈IN₃O 301.09 Iodo, Carbohydrazide

Key Observations :

  • Substituent Diversity : The target compound uniquely combines cyclopropyl, fluoro, and iodo groups, whereas analogs feature boronic acid (e.g., 1-(Phenylsulfonyl)-1H-indole-3-boronic acid) or carboxylate groups (e.g., Methyl 3-iodo-1H-indole-2-carboxylate) .
  • Steric Effects : The cyclopropyl group at position 1 introduces moderate steric hindrance, contrasting with the bulkier phenylsulfonyl group in 1-(Phenylsulfonyl)-1H-indole-3-boronic acid .
Physicochemical Properties
  • Melting Points : Data is unavailable for the target compound, but analogs like Methyl 3-iodo-1H-indole-2-carboxylate (CAS 534595-85-2) are reported as solids, suggesting similar physical states .
  • Spectral Data :
    • 13C-NMR : The cyclopropyl carbon (C-1) is expected near δ 47–50 ppm, aligning with cyclopropane-containing compounds in (δ 47.45 for CH₂) .
    • HRMS : Expected [M+H]⁺ at m/z 302.00 (calc. 302.00 for C₁₁H₁₀FIN⁺), comparable to analogs in (e.g., 301.09–301.13) .

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